1,4-Benzenediamine, N-phenyl-, monohydrochloride

説明

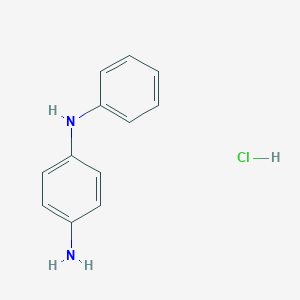

1,4-Benzenediamine, N-phenyl-, monohydrochloride is a hydrochloride salt derived from N-phenyl-p-phenylenediamine. This compound is structurally characterized by a benzene ring substituted with an amino group (-NH₂) at the 1-position and a phenylamino group (-NHPh) at the 4-position, with a hydrochloric acid counterion. It is widely utilized in industrial applications, particularly as a dye intermediate or color developer in hair dyes and textiles, where it is known by trade names such as Zoba Grey BR and Rodol Gray BC .

Structure

3D Structure of Parent

特性

IUPAC Name |

4-N-phenylbenzene-1,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h1-9,14H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEVDCGZQWFIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2198-59-6, 101-54-2 (Parent) | |

| Record name | 1,4-Benzenediamine, N1-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Aminodiphenylamine HCl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9021132 | |

| Record name | N-Phenyl-1,4-benzenediamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56426-15-4, 2198-59-6 | |

| Record name | 1,4-Benzenediamine, N1-phenyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56426-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Aminodiphenylamine HCl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Aminophenyl)aniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056426154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1-phenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenyl-1,4-benzenediamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylbenzene-p-diamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-aminophenyl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYL-P-PHENYLENEDIAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TS7135LI6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

Similar compounds like n-cyclohexyl-n’-phenyl-1,4-phenylenediamine have been identified as dermatological sensitizers and allergens.

Biochemical Pathways

A related compound, n1-(5-methyl-5h-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, has been studied for its anti-inflammatory effects.

Pharmacokinetics

It’s known that the compound is soluble in organic solvents like ethanol and ether, and slightly soluble in water.

Result of Action

Similar compounds have been associated with dermatological sensitization and allergic reactions.

Action Environment

The action, efficacy, and stability of N1-Phenylbenzene-1,4-diamine hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and action.

生物活性

1,4-Benzenediamine, N-phenyl-, monohydrochloride (CAS No. 2198-59-6), is a chemical compound that has gained attention due to its various biological activities and applications. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, toxicological profiles, and relevant case studies.

This compound is a salt derived from the base compound N-phenyl-p-phenylenediamine. It is commonly used in the production of dyes and as an antioxidant in rubber products. The compound features two amine groups (-NH2) attached to a benzene ring, which contributes to its reactivity and biological activity.

Solubility and Stability

The compound is moderately soluble in water and exhibits stability under standard laboratory conditions. Its solubility profile is crucial for its application in biological systems and industrial processes.

Cellular Effects

Research indicates that 1,4-benzenediamine derivatives can influence various cellular processes, including cell signaling pathways and gene expression. For instance, studies have shown that certain derivatives can modulate enzyme activity and impact cellular metabolism .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may act as an enzyme inhibitor or activator depending on the biochemical context. It interacts with specific enzymes involved in metabolic pathways, thus influencing overall cellular function .

- Genotoxicity : While some studies report negative results for genotoxicity in vivo, concerns remain regarding potential DNA damage under certain conditions .

- Oxidative Stress : The compound's ability to generate reactive oxygen species (ROS) can lead to oxidative stress within cells, contributing to various biological effects including apoptosis and inflammation .

Toxicological Profile

The toxicological assessment of this compound reveals several important findings:

- Acute Toxicity : In animal studies, high doses have been associated with increased liver weights and degeneration of seminiferous tubules in testes at doses exceeding 750 mg/kg body weight per day .

- Chronic Exposure : Long-term exposure studies indicate no significant carcinogenic effects at doses up to 1200 ppm in rats over 78 weeks . However, a NOAEL (No Observed Adverse Effect Level) of 100 mg/kg body weight per day was established based on observed effects at higher doses.

- Dermal Exposure : Limited data suggest that dermal exposure to formulations containing this compound does not lead to systemic toxicity in rabbits when used at low concentrations .

Case Studies

Several case studies highlight the biological activity of 1,4-benzenediamine derivatives:

- Antioxidant Activity : A study demonstrated that N-phenyl-p-phenylenediamine acts as an effective antioxidant in rubber formulations, enhancing durability against oxidative degradation .

- Genotoxicity Assessment : Research evaluating the genotoxic potential of related compounds indicated mixed results; while some derivatives showed mutagenic effects in vitro, others did not exhibit significant genotoxicity in vivo models .

- Environmental Impact : Assessments under GreenScreen® criteria classified certain derivatives as chemicals of high concern due to their persistence and bioaccumulation potential in aquatic environments .

Summary Table of Biological Activities

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula: C₁₂H₁₂N₂ClH

- Molecular Weight: 220.70 g/mol

- CAS Number: 101-54-2

PPD hydrochloride is a salt formed from the reaction of 1,4-benzenediamine, N-phenyl- with hydrochloric acid. It is primarily recognized for its reactivity and ability to form colored products when oxidized.

Scientific Research Applications

-

Analytical Chemistry

- Chromogenic Reagent: PPD hydrochloride is extensively used as a chromogenic reagent due to its ability to react with oxidizing agents such as hydrogen peroxide and potassium dichromate, leading to the formation of colored products. This property is valuable in various analytical techniques for detecting oxidants and assessing their concentrations in different samples.

-

Polymer Chemistry

- Synthesis of Polymers: PPD hydrochloride serves as a precursor in the synthesis of various polymers, including polyurethanes and polyamides. Its incorporation into polymer chains enhances thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives.

-

Dye Production

- Hair Dyes: One of the most well-known applications of PPD hydrochloride is in the formulation of hair dyes. It acts as a primary intermediate that undergoes oxidation to produce color upon application.

- Biological Research

- Pharmaceutical Applications

Case Study 1: Use in Hair Dyes

A study examined the safety and efficacy of hair dyes containing PPD hydrochloride. The research highlighted both the benefits of long-lasting color and concerns regarding allergic reactions in sensitive individuals. The findings prompted recommendations for improved labeling and consumer awareness regarding potential side effects associated with PPD use in hair products.

Case Study 2: Analytical Applications

In a series of experiments aimed at developing new analytical methods for detecting environmental pollutants, researchers utilized PPD hydrochloride as a chromogenic agent. The results demonstrated that this compound could effectively quantify hydrogen peroxide levels in water samples, showcasing its utility in environmental monitoring.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 1,4-Benzenediamine, N-phenyl-, monohydrochloride with structurally analogous compounds, focusing on molecular properties, applications, and toxicity.

Table 1: Comparative Analysis of 1,4-Benzenediamine Derivatives

Notes:

- logP Values: The logP (lipophilicity) of the parent compound, p-phenylenediamine, is 0.37, indicating moderate hydrophilicity. The N-phenyl derivative (unprotonated base) has a higher logP of ~3.01 , suggesting increased lipid solubility, which may influence its absorption and toxicity profile. Hydrochloride salts generally exhibit improved water solubility compared to free bases.

- Structural Modifications: N-Alkylation (e.g., N,N-dimethyl): Reduces toxicity by decreasing reactivity toward biomolecules . Halogenation (e.g., 2-chloro): Enhances stability and alters electronic properties, making it suitable for corrosion inhibition .

- Toxicity: The parent compound, p-phenylenediamine, is a known skin sensitizer and toxicant . Substituted derivatives like N-phenyl and N,N-dimethyl analogs show variable toxicity, with alkylated forms generally being safer .

Key Research Findings:

Synthetic Utility: N-phenyl-p-phenylenediamine derivatives are synthesized via nucleophilic substitution or condensation reactions involving p-phenylenediamine and aryl halides/anilines, followed by HCl treatment to form salts .

Spectroscopic Characterization: FT-IR and NMR data for similar compounds (e.g., N-benzyliden derivatives) confirm the presence of amine and aromatic proton signals, with ¹H-NMR peaks near δ 6.5–7.5 ppm for aromatic protons and δ 4.0–5.0 ppm for NH groups .

Environmental Impact: Pyrolysis studies detect 1,4-benzenediamine derivatives as byproducts in nitrogen-rich waste, highlighting their environmental persistence .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,4-Benzenediamine, N-phenyl-, monohydrochloride with high purity for research purposes?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of 1,4-benzenediamine with phenyl groups under controlled pH conditions. Post-synthesis purification via recrystallization in ethanol or methanol is critical to remove unreacted amines or byproducts. Purity can be verified using HPLC (C18 column, mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) .

- Data Reference : For derivatives like N,N-diethyl-p-phenylenediamine monohydrochloride, purity ≥98% is achievable with recrystallization, as noted in analogous protocols .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) should show aromatic proton signals at δ 6.5–7.2 ppm (benzene ring) and amine protons at δ 3.5–4.2 ppm. C NMR confirms the phenyl substitution pattern .

- IR : Peaks at 3300–3400 cm (N–H stretching) and 1600–1500 cm (C=C aromatic) validate functional groups .

- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H] at m/z corresponding to the molecular formula.

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies in reported toxicity values of 1,4-Benzenediamine derivatives across different studies?

- Methodological Answer :

- Meta-Analysis : Compare toxicity data (e.g., LD50 values) from multiple studies, accounting for variables like species (rat vs. mouse), administration route (oral vs. dermal), and salt form (hydrochloride vs. free base). For example, LD50 for structurally similar compounds ranges from 38 mg/kg (oral, rat) to higher thresholds in dermal studies .

- Controlled Replication : Standardize test conditions (e.g., OECD Guidelines 423/425) to isolate confounding factors like solvent choice or impurities.

- Data Contradiction Example : While 1,4-benzenediamine dihydrochloride shows a BCF (bioconcentration factor) of 450 in algae, fish studies report BCF = 6, suggesting species-specific uptake mechanisms .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of 1,4-Benzenediamine derivatives in polymer synthesis?

- Methodological Answer :

- DFT Calculations : Model electron density distribution to predict nucleophilic/electrophilic sites. For instance, phenyl-substituted amines exhibit reduced electron density at the aromatic ring, favoring copolymerization with electron-deficient monomers like 1,4-benzenedicarbonyl dichloride .

- MD Simulations : Simulate polymerization kinetics under varying temperatures (e.g., 25–100°C) to optimize reaction time and molecular weight distribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。